Linalyl hexanoate

CAS No.: 7779-23-9

Cat. No.: VC1727323

Molecular Formula: C16H28O2

Molecular Weight: 252.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7779-23-9 |

|---|---|

| Molecular Formula | C16H28O2 |

| Molecular Weight | 252.39 g/mol |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl hexanoate |

| Standard InChI | InChI=1S/C16H28O2/c1-6-8-9-12-15(17)18-16(5,7-2)13-10-11-14(3)4/h7,11H,2,6,8-10,12-13H2,1,3-5H3 |

| Standard InChI Key | ALKCLFLTXBBMMP-UHFFFAOYSA-N |

| SMILES | CCCCCC(=O)OC(C)(CCC=C(C)C)C=C |

| Canonical SMILES | CCCCCC(=O)OC(C)(CCC=C(C)C)C=C |

Introduction

Chemical Structure and Properties

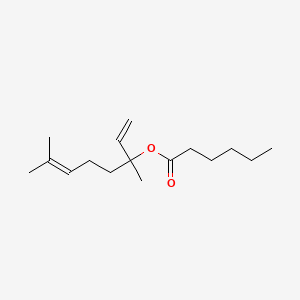

Linalyl hexanoate, with the IUPAC name 3,7-dimethylocta-1,6-dien-3-yl hexanoate, possesses a molecular formula of C₁₆H₂₈O₂ . This ester is formed through the reaction between linalool (a terpene alcohol) and hexanoic acid. The chemical structure features a linalool backbone with a hexanoate group attached at the tertiary alcohol position.

Structural Identifiers

The compound can be identified through various chemical notation systems as detailed below:

| Parameter | Value |

|---|---|

| CAS Number | 7779-23-9 |

| Molecular Formula | C₁₆H₂₈O₂ |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl hexanoate |

| SMILES | CCCCCC(=O)OC(C)(CCC=C(C)C)C=C |

| InChI | InChI=1S/C16H28O2/c1-6-8-9-12-15(17)18-16(5,7-2)13-10-11-14(3)4/h7,11H,2,6,8-10,12-13H2,1,3-5H3 |

| InChIKey | ALKCLFLTXBBMMP-UHFFFAOYSA-N |

Spectroscopic Properties

Spectroscopic analysis of linalyl hexanoate provides valuable data for identification and purity assessment. The compound exhibits characteristic mass spectral properties, with several adduct forms identifiable through their mass-to-charge ratios and collision cross-section values :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 253.21620 | 166.2 |

| [M+Na]⁺ | 275.19814 | 174.0 |

| [M+NH₄]⁺ | 270.24274 | 171.5 |

| [M+K]⁺ | 291.17208 | 168.3 |

| [M-H]⁻ | 251.20164 | 163.6 |

| [M+Na-2H]⁻ | 273.18359 | 166.7 |

| [M]⁺ | 252.20837 | 166.2 |

| [M]⁻ | 252.20947 | 166.2 |

Synthesis and Production Methods

The production of linalyl hexanoate involves several synthetic routes, with esterification being the primary method employed in both laboratory and industrial settings.

Esterification Process

Although specific literature on linalyl hexanoate synthesis is limited, the preparation methods likely parallel those of similar linalyl esters. For example, linalyl acetate (a related compound) is synthesized through the esterification of linalool with acetic anhydride . By analogous reasoning, linalyl hexanoate would be synthesized through the esterification of linalool with hexanoic acid or its derivatives.

Reaction Parameters

While direct information on linalyl hexanoate synthesis parameters is sparse, insights can be drawn from related compounds. For example, in linalyl acetate synthesis:

-

Catalysts such as p-toluene sulfonic acid are employed (typically 0.05-0.25% by weight)

-

Reaction temperatures range from 5-45°C

-

Atmospheric pressure conditions are maintained

Similar conditions would likely apply to linalyl hexanoate synthesis, with adjustments for the different acid component.

Environmental Persistence and Bioaccumulation

Environmental safety assessments have examined the compound's persistence and bioaccumulation potential:

-

Persistence: Critical measured value of 96.9% (OECD 301B, read-across to linalyl acetate)

-

Bioaccumulation: Screening level of 7202 L/Kg (calculated using EPISUITE ver 4.1)

These parameters are important for understanding the environmental impact and fate of the compound when used in consumer products.

Metabolism and Pharmacokinetics

Understanding the metabolic fate of linalyl hexanoate is crucial for assessing its safety profile and biological effects.

Metabolic Pathways

Linalyl hexanoate is expected to primarily metabolize through hydrolysis, yielding linalool and hexanoic acid as metabolites . This metabolic pathway is consistent with the general pattern observed for ester compounds.

Studies on related compounds (including linalool) have shown that a significant portion of these metabolites is excreted as glucuronic acid conjugates, with minimal tissue accumulation . The metabolic pathways for linalyl hexanoate likely follow similar patterns.

Comparative Metabolism

Data from inhalation studies of related compounds like linalool and linalyl acetate provide insights into the possible pharmacokinetics of linalyl hexanoate. When exposed to linalool or linalyl acetate via inhalation, detectable levels of these compounds appear in serum, with variations depending on the exposure conditions .

The metabolism of other linalyl esters has been documented. For instance, linalyl isovalerate and isobutyrate undergo oxidation with acetone as the end product, while the carboxylic acids from linalyl benzoate and phenylacetate are conjugated and excreted .

Comparison with Similar Compounds

Linalyl hexanoate shares structural similarities with other linalyl esters, but possesses distinct characteristics that differentiate it from related compounds.

Structural Analogs

Several related compounds have been studied more extensively:

-

Linalyl acetate: Known for its lavender-like aroma

-

Linalyl butyrate: Exhibits a peach-like scent

-

Linalyl isobutyrate: Used as a read-across material for toxicity assessments

Comparative Properties

The unique carbon chain length of the hexanoate group confers distinctive properties to linalyl hexanoate compared to its structural analogs, particularly in terms of:

-

Aroma profile: Combination of floral and fruity notes

-

Volatility: Different evaporation rate due to molecular weight differences

-

Biological activity: Potentially distinct interaction with biological systems

Current Research and Future Perspectives

Recent advances in analytical techniques and biological screening methods have expanded our understanding of linalyl hexanoate and created new research opportunities.

Analytical Developments

Improved analytical methods, including advanced mass spectrometry and nuclear magnetic resonance techniques, have enhanced the ability to detect, quantify, and characterize linalyl hexanoate in complex matrices.

Future Research Directions

Several promising research areas warrant further investigation:

-

Expanded safety assessments: Further studies on chronic exposure and potential interactions with other compounds

-

Structure-activity relationship analyses: Understanding how structural modifications affect biological activity

-

Sustainable production methods: Development of environmentally friendly synthesis routes

-

Novel applications: Exploration of additional biological activities and potential therapeutic uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume